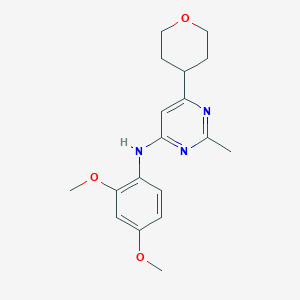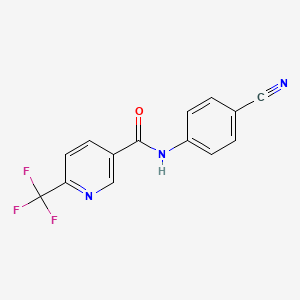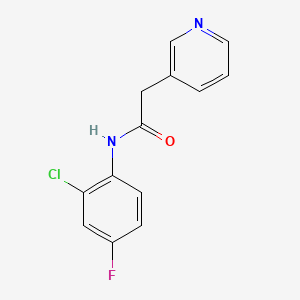![molecular formula C18H23N3O3S B12242282 3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12242282.png)
3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a pyrrolidine ring The compound also contains a dimethylbenzenesulfonyl group, which adds to its chemical diversity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a base for methoxylation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its combination of a pyridazine ring, a pyrrolidine ring, and a dimethylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]methoxy]-6-methylpyridazine |
InChI |
InChI=1S/C18H23N3O3S/c1-13-4-5-14(2)17(10-13)25(22,23)21-9-8-16(11-21)12-24-18-7-6-15(3)19-20-18/h4-7,10,16H,8-9,11-12H2,1-3H3 |
InChI Key |
SEFBYLBHPOXHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B12242212.png)
![5-Chloro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12242216.png)
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12242218.png)
![2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12242220.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12242240.png)


![1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242254.png)

![N-(butan-2-yl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B12242259.png)
![2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12242262.png)
![6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline](/img/structure/B12242270.png)
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12242284.png)
